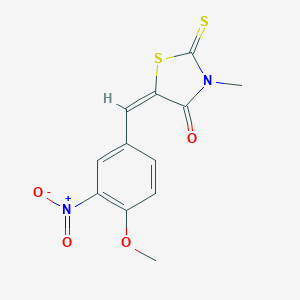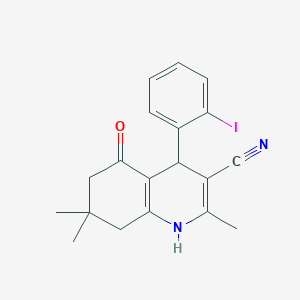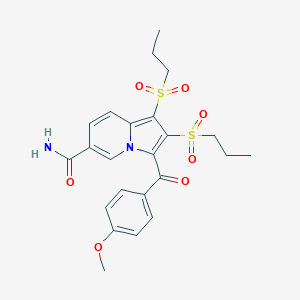![molecular formula C24H15Br2NO3 B405410 1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B405410.png)
1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a hydroxyphenyl group, and a pentacyclic framework, making it an interesting subject for chemical studies.
准备方法
The synthesis of 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including the introduction of bromine atoms and the formation of the pentacyclic structure. Common synthetic routes include:
Cyclization: The formation of the pentacyclic structure involves cyclization reactions, often catalyzed by acids or bases.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction conditions.
化学反应分析
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyphenyl group can participate in condensation reactions, forming larger molecular structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism by which 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.
相似化合物的比较
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: This compound shares the presence of bromine atoms and a hydroxyphenyl group but differs in its overall structure and properties.
9,9-bis(4-hydroxyphenyl) fluorene: This compound also contains hydroxyphenyl groups and is used in similar applications, but it has a different core structure.
The uniqueness of this compound lies in its specific pentacyclic framework and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C24H15Br2NO3 |
|---|---|
分子量 |
525.2g/mol |
IUPAC 名称 |
1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15Br2NO3/c25-23-15-5-1-2-6-16(15)24(26,18-8-4-3-7-17(18)23)20-19(23)21(29)27(22(20)30)13-9-11-14(28)12-10-13/h1-12,19-20,28H |
InChI 键 |
TVSRUBBUGFFUOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br |
规范 SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B405328.png)
![(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405329.png)
![2-Methoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B405330.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B405332.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B405334.png)

![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405336.png)
![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405338.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-bromophenyl)methanone](/img/structure/B405340.png)
![(4-Bromophenyl)[8-methyl-1,2-bis(propylsulfonyl)indolizin-3-yl]methanone](/img/structure/B405342.png)
![1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone](/img/structure/B405345.png)



